Cas no 63881-16-3 (Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]-)
Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]- Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride
- Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]-
- AKOS006280037
- 3,6,9-trioxadecanoyl chloride
- [2-(2-Methoxyethoxy)ethoxy]acetyl chloride
- m-PEG2-CH2-acid chloride
- SCHEMBL232929
- ZGBKYAPNYMCFDS-UHFFFAOYSA-N
- 2-[2-(2-methoxy-ethoxy)ethoxy]acetyl chloride
- [2-(2-methoxy-ethoxy)-ethoxy]-acetyl chloride
- MFCD03424694
- [2-(2-methoxy-ethoxy)-ethoxy]acetyl chloride
- DTXSID60374850
- [2-(2-Methoxyethoxy)-ethoxy]acetyl chloride
- 63881-16-3
- 3,6,9-trioxadecanoic acid chloride
- 2-(2-(2-methoxyethoxy)ethoxy)acetyl chloride
- DB-016918
- DB-089434
-
- MDL: MFCD03424694
- Inchi: 1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3
- InChI Key: ZGBKYAPNYMCFDS-UHFFFAOYSA-N
- SMILES: ClC(COCCOCCOC)=O
Computed Properties
- Exact Mass: 196.05029
- Monoisotopic Mass: 196.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76
Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014671-250mg |
2-(2-Methoxy-ethoxy)-ethoxy]acetyl chloride |
63881-16-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 014671-2g |
2-(2-Methoxy-ethoxy)-ethoxy]acetyl chloride |
63881-16-3 | 2g |
£372.00 | 2022-03-01 | ||
| A2B Chem LLC | AX75054-100mg |
3,6,9-Trioxadecanoyl chloride |
63881-16-3 | ≥95% | 100mg |
$140.00 | 2024-04-19 | |
| A2B Chem LLC | AX75054-250mg |
3,6,9-Trioxadecanoyl chloride |
63881-16-3 | ≥95% | 250mg |
$234.00 | 2024-04-19 | |
| A2B Chem LLC | AX75054-500mg |
3,6,9-Trioxadecanoyl chloride |
63881-16-3 | ≥95% | 500mg |
$269.00 | 2024-04-19 | |
| A2B Chem LLC | AX75054-1g |
3,6,9-Trioxadecanoyl chloride |
63881-16-3 | ≥95% | 1g |
$328.00 | 2024-04-19 |
Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]- Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]-
Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]-: A Comprehensive Overview
The compound Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]- (CAS No. 63881-16-3) is a specialized chemical entity that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the family of chloroacetates, which are widely used as reactive intermediates in various chemical reactions. Its structure incorporates a unique combination of ethoxy and methoxyethoxy groups, making it a versatile tool in modern chemical transformations.
Over the past decade, there has been a growing interest in compounds like Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]- due to their potential applications in drug discovery and materials science. Recent studies have highlighted its role in the synthesis of complex molecules, including those with heterocyclic frameworks, which are often targets in medicinal chemistry.
One of the most notable advantages of this compound is its reactivity profile. The presence of the acetyl chloride group renders it highly electrophilic, enabling efficient nucleophilic substitutions and additions. This property has been exploited in the construction of biologically active molecules, such as kinase inhibitors and anticancer agents, where precise control over reaction pathways is essential.
Moreover, the ethoxy and methoxyethoxy substituents enhance the compound's solubility and stability, making it a valuable component in green chemistry protocols. These groups also play a critical role in directing regioselectivity during reactions, which is crucial for the synthesis of highly selective drugs.
Recent advancements in pharmaceutical formulation have further underscored the importance of Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]-. Researchers have explored its use as a building block in the development of controlled-release drug delivery systems, where the compound's reactivity and stability are key to achieving desired therapeutic outcomes.
In conclusion, Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]- (CAS No. 63881-16-3) is a multifaceted chemical that continues to play a pivotal role in advancing biomedical research and industrial applications. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike.
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